Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)-
Overview
Description
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities and are used in various fields including medicinal chemistry and material science . The unique structure of imidazo[1,2-a]pyridines makes them valuable scaffolds in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- typically involves the condensation of 2-aminopyridine with aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by metal-free conditions to minimize environmental impact .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs multicomponent reactions and condensation reactions . These methods are scalable and can be optimized for high yield and purity. The use of eco-friendly catalysts and solvents is also a focus in industrial settings to reduce the environmental footprint .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent and in the treatment of neurological disorders . The compound is also used in the development of new materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties . Similar compounds include other imidazo[1,2-a]pyridines such as zolpidem and alpidem, which are used as sedatives and anxiolytics . The unique nitroso and thienyl substitutions in imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- contribute to its distinct activity profile .
Properties
IUPAC Name |
7-methyl-3-nitroso-2-thiophen-2-ylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-4-5-15-10(7-8)13-11(12(15)14-16)9-3-2-6-17-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPQEGSMHQFTKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189931 | |
Record name | Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364043-79-8 | |
Record name | Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364043798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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